3,4-difluorobenzene-1,2-dicarboxylic acid
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Overview
Description
3,4-Difluorobenzene-1,2-dicarboxylic acid is an organic compound characterized by the presence of two carboxylic acid groups and two fluorine atoms on a benzene ring
Safety and Hazards
While specific safety data for 3,4-difluorobenzene-1,2-dicarboxylic acid was not found, similar compounds like 1,2-Difluorobenzene are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They are classified as flammable liquids and can cause skin corrosion/irritation and serious eye damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-difluorobenzene-1,2-dicarboxylic acid typically involves the fluorination of benzene derivatives followed by carboxylation. One common method is the direct fluorination of benzene using fluorine gas or a fluorinating agent, followed by oxidation to introduce the carboxylic acid groups.
Industrial Production Methods: In an industrial setting, the compound can be produced through continuous flow processes that allow for better control of reaction conditions and improved safety measures. These methods often involve the use of specialized reactors and catalysts to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3,4-Difluorobenzene-1,2-dicarboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and hydrocarbons.
Substitution: Generation of halogenated or alkylated derivatives.
Scientific Research Applications
3,4-Difluorobenzene-1,2-dicarboxylic acid has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,4-difluorobenzene-1,2-dicarboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
3,4-Difluorobenzene-1,2-dicarboxylic acid can be compared to other similar compounds, such as 3,4-dichlorobenzene-1,2-dicarboxylic acid and 3,4-dibromobenzene-1,2-dicarboxylic acid. These compounds differ in the type of halogen substituents, which can affect their reactivity and biological activity. The presence of fluorine atoms in this compound imparts unique properties, such as increased stability and lower toxicity compared to other halogenated derivatives.
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Properties
CAS No. |
1092449-37-0 |
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Molecular Formula |
C8H4F2O4 |
Molecular Weight |
202.1 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.